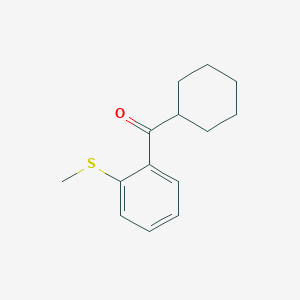

Cyclohexyl 2-thiomethylphenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclohexyl 2-thiomethylphenyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss Cyclohexyl 2-thiomethylphenyl ketone, they do provide insights into related ketones and their chemical behaviors, which can be extrapolated to understand the properties and reactions of Cyclohexyl 2-thiomethylphenyl ketone.

Synthesis Analysis

The synthesis of related ketones has been explored through various methods. For instance, the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols involves cyclization of phenyl ethyl ketone oximes, which could be analogous to the synthesis of Cyclohexyl 2-thiomethylphenyl ketone by modifying the starting materials . Additionally, cycloheptatrienyl ketones have been synthesized using "umpolung" reagents and organomanganese iodides, suggesting that similar strategies could be employed for the synthesis of Cyclohexyl 2-thiomethylphenyl ketone .

Molecular Structure Analysis

The molecular structure of Cyclohexyl 2-thiomethylphenyl ketone can be inferred to some extent from the studies on similar ketones. For example, the Co(II) and Co(III) complexes of di-2-pyridyl ketone thiosemicarbazones have been characterized, indicating that the ketone functional group can form stable complexes with metals . This could imply that Cyclohexyl 2-thiomethylphenyl ketone may also form such complexes due to the presence of the ketone group.

Chemical Reactions Analysis

Ketones, including cyclohexanone, have been shown to undergo various reactions. For instance, cyclohexanone reacts with Lawesson's Reagent to form spiro-trithiaphosphorines and thioketones . This suggests that Cyclohexyl 2-thiomethylphenyl ketone could also participate in similar sulfur-related reactions. Moreover, the free-radical cyclization of 2-allylcyclohexanones indicates that Cyclohexyl 2-thiomethylphenyl ketone might undergo radical-mediated reactions to form complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones can be diverse. For example, the synthesis of poly(aryl ether ketone) from a cyclohexene derivative demonstrates that ketones can be incorporated into high-temperature amorphous plastics, suggesting that Cyclohexyl 2-thiomethylphenyl ketone may also contribute to the formation of polymers with high glass transition temperatures . Additionally, the optical resolution of ketones using specific chiral agents indicates that Cyclohexyl 2-thiomethylphenyl ketone could potentially be resolved into enantiomerically pure forms .

科学的研究の応用

Oxidation of Cyclohexane

A comprehensive review highlighted the significance of cyclohexane oxidation as a crucial chemical reaction for the production of cyclohexanol and cyclohexanone. These compounds, known collectively as ketone-alcohol (KA) oil, serve as primary feedstock for the manufacture of nylon 6 and nylon 6,6. Various catalysts and reaction conditions have been explored to optimize cyclohexane oxidation, with a focus on achieving high selectivity and conversion rates to KA oil. Particularly, metal and metal oxide loaded silica catalysts have shown promising results, offering an excellent performance in terms of selectivity and conversion. Gold nanoparticles supported on silica were noted for their high selectivity and good conversion rates, underscoring the potential of advanced catalytic materials in industrial applications (Abutaleb & Ali, 2021).

Catalysis in Organic Synthesis

N-heterocyclic silylene (NHSi) transition metal complexes have emerged as a novel class of catalysts in organic synthesis, offering a new frontier in catalytic transformations. Despite being comparatively rare against the backdrop of N-heterocyclic carbene (NHC) complexes, NHSi complexes have shown potential in various catalytic processes, including Heck or Suzuki type coupling, alkyne cyclotrimerisation, and ketone hydrosilylation. These developments underscore the versatility of NHSi complexes in facilitating a range of catalytic reactions, potentially opening up new avenues for their application in synthetic chemistry (Blom, Gallego, & Driess, 2014).

Green and Clean Processes for Perfumes and Flavors

The synthesis of perfumes and flavor compounds using heterogeneous chemical catalysis has gained attention as an eco-friendly and efficient approach. A review highlighted various heterogeneous catalysts, such as acid, base, metal, and enzyme-based catalysts, for the synthesis of industrially relevant perfumes and flavor molecules. This review emphasizes the importance of developing green and clean processes for the synthesis of aroma chemicals, highlighting the role of heterogeneous catalysis in achieving pollution-free and cost-effective production of these compounds (Yadav, 2020).

特性

IUPAC Name |

cyclohexyl-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGUWSTWWGNBGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642591 |

Source

|

| Record name | Cyclohexyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2-thiomethylphenyl ketone | |

CAS RN |

898769-03-4 |

Source

|

| Record name | Cyclohexyl[2-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。